![molecular formula C22H17F3N2O4S B7495814 N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases.
作用机制
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways of B-cells and T-cells. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for cell survival, proliferation, and differentiation. By inhibiting BTK, N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide blocks the activation of these pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition, N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has also been shown to reduce the number of activated B-cells and T-cells in preclinical models of autoimmune diseases.
实验室实验的优点和局限性
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to inhibit the growth and proliferation of cancer cells and the activation of B-cells and T-cells. However, N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide also has some limitations, including its potential toxicity and the need for further preclinical and clinical studies to evaluate its safety and efficacy.
未来方向
There are several future directions for the development of N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide as a therapeutic agent. One direction is the evaluation of the safety and efficacy of N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide in clinical trials for the treatment of cancer and autoimmune diseases. Another direction is the development of combination therapies with N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide and other targeted agents or immunotherapies. Finally, the identification of biomarkers that can predict the response to N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide may help to optimize its use in clinical practice.
合成方法
The synthesis of N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide involves several steps, including the reaction of 4-acetylphenylamine with 3-(trifluoromethyl)benzenesulfonyl chloride to form N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide. This compound is then reacted with 2-aminobenzamide to form N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide. The synthesis method has been optimized to produce high yields of N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide with high purity.
科学研究应用
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide inhibits the growth and proliferation of cancer cells, including B-cell lymphoma, acute lymphoblastic leukemia, and multiple myeloma. N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has also been shown to inhibit the activation of B-cells and T-cells, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4S/c1-14(28)15-9-11-17(12-10-15)26-21(29)19-7-2-3-8-20(19)27-32(30,31)18-6-4-5-16(13-18)22(23,24)25/h2-13,27H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIBBNNKUOGQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

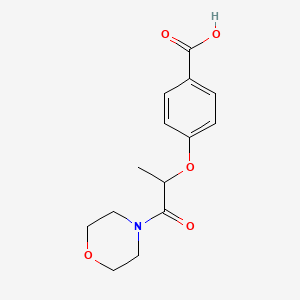
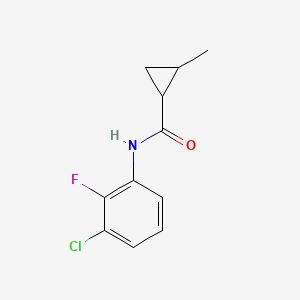
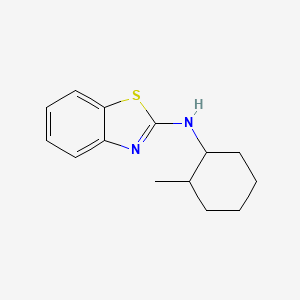
![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)
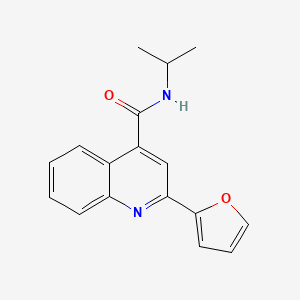
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine](/img/structure/B7495748.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7495765.png)
![2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7495783.png)
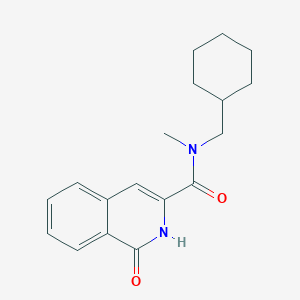
![3-[(5-Bromothiophen-2-yl)methyl-methylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7495798.png)
![3-[[3-(1H-benzimidazol-2-yl)propanoylamino]methyl]benzamide](/img/structure/B7495822.png)

![4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495830.png)
![3-[(4-Chlorophenyl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7495846.png)